molecular formula C14H16N2O B055243 (4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine CAS No. 121020-62-0

(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine

Cat. No. B055243
M. Wt: 228.29 g/mol
InChI Key: XSWSTFNTFFKSLS-UHFFFAOYSA-N
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Description

“(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine” is a chemical compound with the molecular formula C14H16N2O . It has a molecular weight of 228.29 g/mol . The IUPAC name for this compound is 1-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine .


Molecular Structure Analysis

The molecular structure of “(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine” can be represented by the canonical SMILES string: COC1=CC=C(C=C1)CNCC2=CC=CC=N2 . This indicates that the molecule contains a methoxyphenyl group (4-methoxyphenyl), a pyridin-2-ylmethyl group, and an amine group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine” include a molecular weight of 228.29 g/mol, a computed XLogP3-AA value of 1.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 228.126263138 g/mol . The topological polar surface area is 34.2 Ų .

Scientific Research Applications

    Organic Synthesis

    • Summary: 4-Methoxybenzyl esters are used in organic synthesis . They are often used as protecting groups for carboxylate groups .
    • Methods: One method of application involves opening N-Boc-protected pyroglutamate ethyl esters with the sodium salt of 4-methoxybenzyl alcohol to provide the ring-opened PMB ester . Alternatively, a catalytic amount of potassium cyanide can facilitate analogous transformations .
    • Results: This method allows for the introduction of the 4-methoxybenzyl (PMB) ester in high yield under a number of mild reaction conditions .

    Ruthenium Complexes

    • Summary: The reaction of [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] with two thiosemicarbazones obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one (HL1) or 2-fluoro-4-hydroxybenzaldehyde (HL2) was studied .

    Chemical Synthesis

    • Summary: 4-Methoxybenzyl chloride is used in the synthesis of various organic compounds .

    Ruthenium Complexes

    • Summary: The reaction of [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] with two thiosemicarbazones obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one (HL1) or 2-fluoro-4-hydroxybenzaldehyde (HL2) was studied .
  • Chemical Synthesis
    • Summary: 4-Methoxybenzyl chloride is used in the synthesis of various organic compounds .

properties

IUPAC Name

1-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-14-7-5-12(6-8-14)10-15-11-13-4-2-3-9-16-13/h2-9,15H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWSTFNTFFKSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357940
Record name 1-(4-Methoxyphenyl)-N-[(pyridin-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine

CAS RN

121020-62-0
Record name 1-(4-Methoxyphenyl)-N-[(pyridin-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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